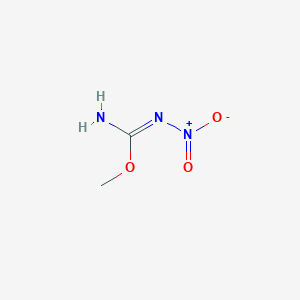
methyl N'-nitrocarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . . This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N’-nitrocarbamimidate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with nitroarenes in the presence of a catalyst such as molybdenum hexacarbonyl (Mo(CO)₆) . The reaction typically occurs under mild conditions, with dimethyl carbonate acting as both the solvent and reagent. The choice of base, such as potassium phosphate (K₃PO₄) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of methyl N’-nitrocarbamimidate often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-nitrocarbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst, and oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Methyl N’-nitrocarbamimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl N’-nitrocarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with nucleophiles, leading to the formation of stable adducts . The exact pathways and molecular targets are still under investigation, but its reactivity with various functional groups makes it a versatile compound in chemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl N’-nitrocarbamimidate include:
N-methyl-N’-nitroguanidine: Another nitro-containing compound with similar reactivity.
N-methyl-N’-nitrocarbamate: Shares structural similarities and undergoes similar chemical reactions.
N-methyl-N’-nitrothiourea: Contains a sulfur atom, leading to different reactivity and applications.
Uniqueness
Methyl N’-nitrocarbamimidate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
57538-27-9 |
|---|---|
Formule moléculaire |
C2H5N3O3 |
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
methyl N'-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
Clé InChI |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES |
COC(=N[N+](=O)[O-])N |
SMILES isomérique |
CO/C(=N/[N+](=O)[O-])/N |
SMILES canonique |
COC(=N[N+](=O)[O-])N |
Key on ui other cas no. |
57538-27-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















